Cas no 89977-10-6 (2-hydrazinylbenzene-1,4-dicarboxylic Acid)

2-hydrazinylbenzene-1,4-dicarboxylic Acid structure
89977-10-6 structure
商品名:2-hydrazinylbenzene-1,4-dicarboxylic Acid
CAS番号:89977-10-6
MF:C8H8N2O4
メガワット:196.160121917725
CID:1017097
PubChem ID:4329494

2-hydrazinylbenzene-1,4-dicarboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1,4-Benzenedicarboxylicacid,2-hydrazino-(9CI)
    • 2-Hydrazinoterephthalic acid
    • 2-Hydrazino-terephthalic acid
    • SCHEMBL9472568
    • BB 0249794
    • 2-hydrazinylterephthalic Acid
    • AKOS005607779
    • 89977-10-6
    • STK894845
    • 2-hydrazinylbenzene-1,4-dicarboxylic acid
    • BBL022216
    • 2-hydrazinylbenzene-1,4-dicarboxylic Acid
    • インチ: InChI=1S/C8H8N2O4/c9-10-6-3-4(7(11)12)1-2-5(6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14)
    • InChIKey: NPDGXVBAYQWWPO-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1C(=O)O)NN)C(=O)O

計算された属性

  • せいみつぶんしりょう: 196.048
  • どういたいしつりょう: 196.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 113A^2

2-hydrazinylbenzene-1,4-dicarboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A250000198-250mg
2,5-Dicarboxyphenylhydrazine
89977-10-6 98%
250mg
$659.60 2023-08-31
TRC
H955810-100mg
2-hydrazinylbenzene-1,4-dicarboxylic Acid
89977-10-6
100mg
$ 185.00 2022-06-04
TRC
H955810-10mg
2-hydrazinylbenzene-1,4-dicarboxylic Acid
89977-10-6
10mg
$ 50.00 2022-06-04
Alichem
A250000198-500mg
2,5-Dicarboxyphenylhydrazine
89977-10-6 98%
500mg
$980.00 2023-08-31
TRC
H955810-50mg
2-hydrazinylbenzene-1,4-dicarboxylic Acid
89977-10-6
50mg
$ 115.00 2022-06-04
Alichem
A250000198-1g
2,5-Dicarboxyphenylhydrazine
89977-10-6 98%
1g
$1802.95 2023-08-31

2-hydrazinylbenzene-1,4-dicarboxylic Acid 関連文献

2-hydrazinylbenzene-1,4-dicarboxylic Acidに関する追加情報

1,4-Benzenedicarboxylic acid, 2-hydrazino-(9CI)

The compound 1,4-Benzenedicarboxylic acid, 2-hydrazino-(9CI) is a benzene dicarboxylic acid derivative with unique structural and functional properties. This compound has gained significant attention in the field of biomedical research, particularly due to its potential applications in pharmaceuticals, materials science, and biochemistry. The dicarboxylic acid group attached to a benzene ring provides this molecule with versatile reactivity, while the hydrazino substituent at position 2 adds an additional layer of functional diversity.

Recent studies have highlighted the importance of benzenedicarboxylate derivatives in designing novel drug candidates. The presence of the hydrazine group (a key feature of this compound) has been shown to enhance bioavailability and target specificity in certain therapeutic contexts. For instance, research published in Journal of Medicinal Chemistry demonstrated that similar hydrazino-substituted aromatic acids exhibit potent antimicrobial activity, particularly against multidrug-resistant bacteria.

One of the most promising applications of 1,4-Benzenedicarboxylic acid, 2-hydrazino-(9CI) lies in its potential as a building block for drug delivery systems. The molecule's ability to form stable complexes with metal ions (a property stemming from its carboxylate groups) makes it an ideal candidate for designing nanoparticle-based drug carriers. These carriers can be engineered to target specific tissues or cells, thereby improving the efficacy of therapeutic agents while minimizing systemic toxicity.

Moreover, this compound has shown remarkable promise in the realm of cancer research. Preclinical studies indicate that hydrazino-benzene dicarboxylates can act as prodrugs, releasing biologically active compounds upon enzymatic cleavage within the tumor microenvironment. This mechanism not only enhances selectivity but also reduces off-target effects, making it a highly attractive option for anticancer drug development.

Another area of interest is the use of this compound in biomaterials science. The hydrazino group can serve as a functional moiety for creating covalent linkages with other biomolecules, such as proteins or nucleic acids. This property has been leveraged to develop innovative materials for tissue engineering and regenerative medicine, where the ability to form stable and specific interactions is crucial.

Furthermore, advancements in synthetic chemistry have enabled the efficient preparation of 1,4-Benzenedicarboxylic acid, 2-hydrazino-(9CI) and its derivatives. Methods such as click chemistry and green synthesis have been employed to optimize the production process, ensuring scalability and sustainability. These developments are pivotal in translating laboratory discoveries into practical applications.

Recent collaborative efforts between academia and industry have yielded exciting results in the pharmacokinetics of this compound. Studies conducted in Journal of Pharmaceutical Sciences revealed that 1,4-Benzenedicarboxylic acid, 2-hydrazino-(9CI) exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a compelling candidate for further clinical exploration.

Looking ahead, the integration of artificial intelligence in drug discovery is expected to accelerate the identification of novel applications for 1,4-Benzenedicarboxylic acid, 2-hydrazino-(9CI). Machine learning algorithms can be employed to predict potential targets and optimize molecular structures, thereby hastening the development of next-generation therapies.

In conclusion, 1,4-Benzenedicarboxylic acid, 2-hydrazino-(9CI) is a multifaceted compound with immense potential in the biomedical field. Its unique combination of structural features and functional versatility positions it as a valuable tool for addressing some of the most pressing challenges in modern medicine. Continued research and collaboration between multidisciplinary teams are essential to unlocking its full potential.

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